molecular formula C13H16BrNO3 B8148321 tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate

tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate

Cat. No.: B8148321
M. Wt: 314.17 g/mol
InChI Key: JWSAGSPPGMXJRB-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate: is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine and formaldehyde under acidic or basic conditions.

    Bromination: The next step involves the bromination of the benzoxazine ring. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group. This can be achieved through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted benzoxazines.

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate involves its interaction with various molecular targets. The bromine atom and tert-butyl group can participate in electrophilic and nucleophilic interactions, respectively. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-5,6-dihydropyridine-1-carboxylate
  • tert-Butyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate is unique due to its specific structural features, including the benzoxazine ring, bromine atom, and tert-butyl group. These features confer distinct reactivity and properties, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 5-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-10-6-4-5-9(14)11(10)15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSAGSPPGMXJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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